molecular formula C7H7F2NO B6145661 [5-(difluoromethyl)pyridin-2-yl]methanol CAS No. 1780886-64-7

[5-(difluoromethyl)pyridin-2-yl]methanol

Cat. No.: B6145661
CAS No.: 1780886-64-7
M. Wt: 159.1
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Description

[5-(Difluoromethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative characterized by a hydroxymethyl (-CH2OH) group at the pyridine’s 2-position and a difluoromethyl (-CF2H) substituent at the 5-position. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of fluorine atoms and the pyridine scaffold. Fluorine substituents enhance metabolic stability, lipophilicity, and bioavailability, while the pyridine ring provides a rigid framework for molecular interactions .

Properties

CAS No.

1780886-64-7

Molecular Formula

C7H7F2NO

Molecular Weight

159.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-(difluoromethyl)pyridine with formaldehyde and a reducing agent to yield the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of [5-(difluoromethyl)pyridin-2-yl]methanol may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-(difluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-(difluoromethyl)pyridine-2-carboxylic acid, while reduction can produce 5-(difluoromethyl)pyridin-2-ylmethane .

Scientific Research Applications

Chemistry

In chemistry, [5-(difluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. The difluoromethyl group can enhance the stability and bioavailability of pharmaceuticals, making it a valuable component in drug design .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets can lead to the development of new drugs for various diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis .

Mechanism of Action

The mechanism of action of [5-(difluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This can lead to increased binding affinity and specificity for target proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of [5-(difluoromethyl)pyridin-2-yl]methanol, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Properties Similarity Score (if available) Reference
[5-(Trifluoromethyl)pyridin-2-yl]methanol -CF3 (5), -CH2OH (2) C7H6F3NO 177.12 Agrochemical intermediates; higher lipophilicity 0.84
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol -OCH2CF2H (5), -CH2OH (2) C8H9F2NO2 189.16 Enhanced solubility; potential CNS drug candidates N/A
(5-Fluoropyrimidin-2-yl)methanol Pyrimidine core, -F (5), -CH2OH (2) C5H5FN2O 128.10 Antiviral/anticancer agents; distinct heterocycle N/A
[5-(2-Pyridinyl)-2-thienyl]methanol Thienyl-pyridine hybrid, -CH2OH C10H9NOS 191.25 Chelation properties; material science applications N/A

Key Observations

Fluorine Substitution Patterns: The difluoromethyl group (-CF2H) in the target compound offers intermediate electronegativity and steric bulk compared to trifluoromethyl (-CF3) . This may reduce metabolic oxidation rates compared to -CF3 analogs while retaining favorable hydrophobic interactions .

Heterocycle Modifications: Switching from pyridine to pyrimidine (e.g., (5-fluoropyrimidin-2-yl)methanol) alters electronic distribution and hydrogen-bonding capacity, making it more suitable for targeting nucleotide-binding enzymes . Thienyl-pyridine hybrids (e.g., [5-(2-pyridinyl)-2-thienyl]methanol) exhibit extended π-conjugation, useful in optoelectronic materials or metal-chelating ligands .

Biological Activity: Trifluoromethyl-substituted pyridines are prevalent in agrochemicals (e.g., pesticides) due to their resistance to environmental degradation . Pyrimidine derivatives are prioritized in antiviral drug discovery, as seen in compounds like (5-fluoropyrimidin-2-yl)methanol, which mimics nucleobase structures .

Physical and Chemical Properties

  • Lipophilicity : The difluoromethyl group (-CF2H) confers moderate logP values compared to -CF3 (higher logP) and -OCH2CF2H (lower logP) .
  • Metabolic Stability : Fluorine substitution reduces CYP450-mediated oxidation, with -CF2H providing a balance between stability and synthetic accessibility .
  • Synthetic Accessibility: Difluoromethylation is more challenging than trifluoromethylation due to fewer commercial reagents, as noted in the synthesis of related fluorinated intermediates .

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